2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride
Overview
Description
“2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O2 . It’s used in various scientific research applications. The compound “2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride” has a similar molecular formula, C8H19ClN2O2.
Molecular Structure Analysis
The molecular weight of “2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride” is 196.68 g/mol . For “2-Amino-N-(3-ethoxypropyl)propanamide hydrochloride”, the molecular weight is 210.7 g/mol.Physical And Chemical Properties Analysis
The storage temperature for “2-Amino-N-(3-ethoxypropyl)acetamide hydrochloride” is between 2 and 8 degrees Celsius .Scientific Research Applications
Immunomodulatory Potential
Research has demonstrated the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, highlighting their potential as immunosuppressive drugs. These compounds, including structures similar to "2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride," have shown effectiveness in reducing lymphocyte activity and extending rat skin allograft survival, suggesting their utility in organ transplantation contexts (Kiuchi et al., 2000).
Anticancer Applications
Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Compounds structurally related to "2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride" exhibited promising cytotoxicity in ovarian and oral cancers, indicating potential as templates for designing new anticancer agents (Kumar et al., 2009).
Antifungal Peptides
Computational studies on antifungal tripeptides, including derivatives related to "2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride," have provided insights into their chemical reactivity and bioactivity profiles. This research aids in understanding the molecular properties crucial for antifungal activity and drug design, offering a foundation for developing new therapeutic agents (Flores-Holguín et al., 2019).
Synthesis and Physicochemical Studies
Investigations into the synthesis and physicochemical properties of various derivatives provide valuable information on optimizing these compounds for better biological activity and stability. Studies on similar compounds have focused on improving synthesis methodologies and understanding the impact of structural modifications on their physical and chemical properties (Tengler et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-2-18-10-6-9-16-14(17)13(15)11-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11,15H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFHHUYDAFFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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